2-Bromo-5-nitrothiophene-3-carbonitrile
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Overview
Description
2-Bromo-5-nitrothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C5HBrN2O2S It is characterized by the presence of a thiophene ring substituted with bromine, nitro, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile typically involves the bromination and nitration of thiophene derivatives. One common method starts with thiophene, which undergoes bromination to form 2-bromothiophene. This intermediate is then nitrated to yield 2-bromo-5-nitrothiophene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 2-Amino-5-nitrothiophene-3-carbonitrile.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
2-Bromo-5-nitrothiophene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrothiophene-3-carbonitrile is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and cyano groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2-Bromo-5-nitrothiophene: Lacks the cyano group but shares similar reactivity.
2-Bromo-3-nitrothiophene: Differently substituted but exhibits comparable chemical behavior.
5-Bromo-2-nitrothiophene: Another positional isomer with similar properties.
Properties
IUPAC Name |
2-bromo-5-nitrothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJRLAIVGNGKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C#N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50853563 |
Source
|
Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56182-42-4 |
Source
|
Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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